

Pqr620: A Technical Guide to a Potent and Selective mTORC1/2 Inhibitor

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Compound of Interest		
Compound Name:	Pqr620	
Cat. No.:	B15542124	Get Quote

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Abstract

Pqr620 is a novel, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2. Its ability to penetrate the blood-brain barrier makes it a promising candidate for therapeutic applications in oncology and neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Pqr620**, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

Pqr620, with the IUPAC name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, is a structurally complex molecule designed for high affinity and selectivity for mTOR.[1]

Table 1: Chemical Identifiers and Properties of Pqr620



Property	Value	Source
IUPAC Name	5-[4,6-bis(3-oxa-8- azabicyclo[3.2.1]octan-8- yl)-1,3,5-triazin-2-yl]-4- (difluoromethyl)pyridin-2-amine	PubChem
CAS Number	1927857-56-4	Cayman Chemical
Molecular Formula	C21H25F2N7O2	PubChem
Molecular Weight	445.5 g/mol	PubChem
SMILES	C1CC2COCC1N2C3=NC(=NC (=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6	PubChem

Table 2: Physicochemical Properties of Pqr620

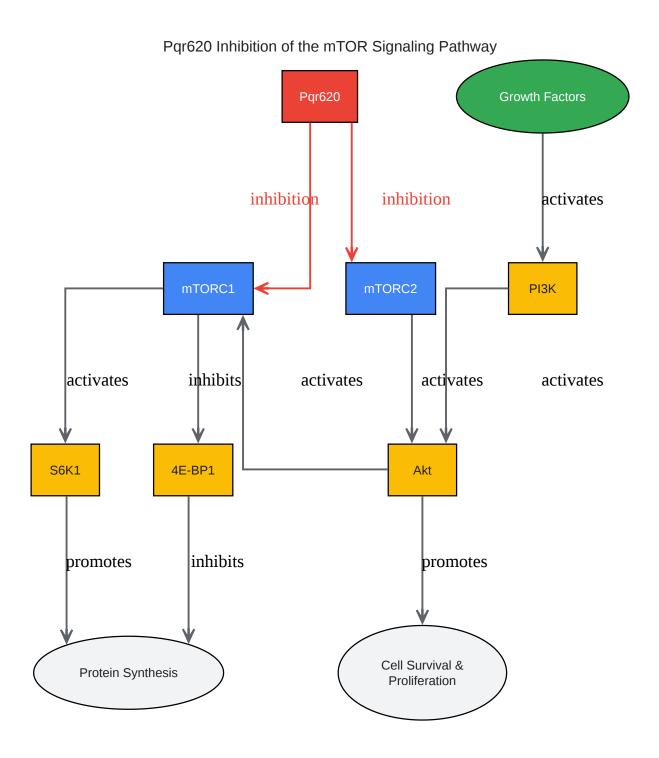
Property	Value	Source
logD (pH 7.4)	3.47	ACS Publications
clogP	3.06	ACS Publications
CNS MPO Score	3.8	ACS Publications
Solubility	DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)	Cayman Chemical

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

Pqr620 exerts its biological effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, metabolism, and survival.[2] By targeting both mTORC1 and mTORC2, **Pqr620** provides a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily affect mTORC1.



The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status. Inhibition of mTORC1 by **Pqr620** leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in the suppression of protein synthesis. Inhibition of mTORC2 disrupts the phosphorylation and activation of Akt, a key kinase involved in cell survival and proliferation.





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Pqr620 inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.

In Vitro and In Vivo Efficacy

Pqr620 has demonstrated potent and selective inhibition of mTOR in a variety of preclinical models.

Table 3: In Vitro Activity of Pqr620

Assay	Target/Cell Line	Result	Source
TR-FRET Binding Assay	mTOR	Ki = 10.8 nM	Cayman Chemical
TR-FRET Binding Assay	ΡΙ3Κ p110α	Ki = 4.2 μM	Cayman Chemical
In-Cell Western	A2058 melanoma (pSer473 Akt)	IC ₅₀ = 0.2 μM	MedchemExpress.co m
In-Cell Western	A2058 melanoma (pSer235/236 S6)	IC ₅₀ = 0.1 μM	MedchemExpress.co m
Cell Proliferation Assay	66 cancer cell lines (mean)	IC50 = 919 nM	Cayman Chemical

In vivo studies have shown that **Pqr620** is orally bioavailable and effectively inhibits tumor growth in xenograft models.

Table 4: In Vivo Activity of Pqr620 in Ovarian Carcinoma Xenograft Model

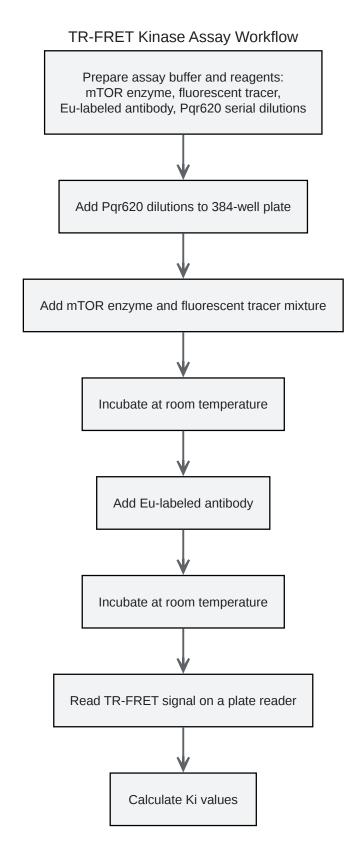
Parameter	Value
Animal Model	OVCAR-3 ovarian carcinoma mouse xenograft
Dosing	Daily oral administration
Outcome	Significant inhibition of tumor growth



Experimental Protocols TR-FRET Kinase Assay for mTOR Binding Affinity

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (Ki) of **Pqr620** to the mTOR kinase.





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Workflow for determining Pqr620 binding affinity to mTOR using a TR-FRET assay.



Methodology:

- Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Pqr620 in the kinase buffer. Prepare a mixture of mTOR enzyme and a fluorescently labeled ATP-competitive tracer. Prepare a solution of a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) that recognizes the mTOR enzyme.
- Assay Procedure:
 - Add **Pqr620** dilutions to the wells of a low-volume 384-well plate.
 - Add the mTOR enzyme and tracer mixture to the wells.
 - Incubate the plate for 60 minutes at room temperature to allow for inhibitor binding.
 - Add the Eu-labeled antibody to the wells.
 - Incubate for another 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the Eu donor and 665 nm for the tracer acceptor).
 - Calculate the TR-FRET ratio (acceptor emission / donor emission).
 - Plot the TR-FRET ratio against the Pqr620 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
 - Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

In-Cell Western Assay for Target Engagement

This protocol describes an in-cell Western assay to measure the inhibition of phosphorylation of mTOR downstream targets, such as Akt and S6, in response to **Pgr620** treatment.[3]

Methodology:

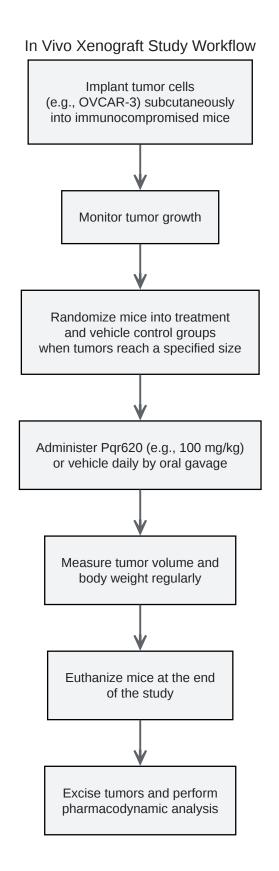


- Cell Culture and Treatment:
 - Seed cells (e.g., A2058 melanoma) in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with a serial dilution of Pqr620 for a specified time (e.g., 2 hours).
- Fixation and Permeabilization:
 - Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
- · Blocking and Antibody Incubation:
 - Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
 - Incubate the cells with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473) and a normalization protein (e.g., anti-GAPDH) overnight at 4°C.
 - Wash the cells with PBS containing 0.1% Tween 20.
 - Incubate with species-specific secondary antibodies conjugated to different fluorophores
 (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.
- Data Acquisition and Analysis:
 - Wash the cells and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
 - Quantify the fluorescence intensity for both the target and normalization proteins.
 - Normalize the target protein signal to the normalization protein signal.
 - Plot the normalized signal against the Pqr620 concentration to determine the IC₅₀.

In Vivo Xenograft Study



This protocol details a subcutaneous xenograft study in mice to evaluate the anti-tumor efficacy of **Pqr620**.[4]





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Workflow for assessing the in vivo efficacy of **Pqr620** in a mouse xenograft model.

Methodology:

- Animal Model and Tumor Implantation:
 - Use immunocompromised mice (e.g., NOD-Scid).
 - Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ OVCAR-3 cells) in a mixture of media and Matrigel into the flank of each mouse.
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
 - Calculate tumor volume using the formula: (Length x Width²) / 2.
 - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
- Drug Administration:
 - Prepare a formulation of Pqr620 suitable for oral gavage (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
 - Administer Pqr620 (e.g., 100 mg/kg) or the vehicle control to the respective groups daily via oral gavage.
- Efficacy and Toxicity Assessment:
 - Continue to measure tumor volumes and monitor the body weight of the mice throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting for pharmacodynamic markers).



- Data Analysis:
 - Compare the tumor growth rates between the treatment and control groups.
 - Assess for any signs of toxicity, such as significant body weight loss.

Conclusion

Pqr620 is a highly potent and selective dual mTORC1/2 inhibitor with promising preclinical activity in both in vitro and in vivo models of cancer. Its favorable physicochemical properties, including blood-brain barrier penetration, suggest its potential for the treatment of central nervous system malignancies and neurological disorders. The experimental protocols provided in this guide offer a framework for the further investigation and development of this compelling therapeutic candidate.

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